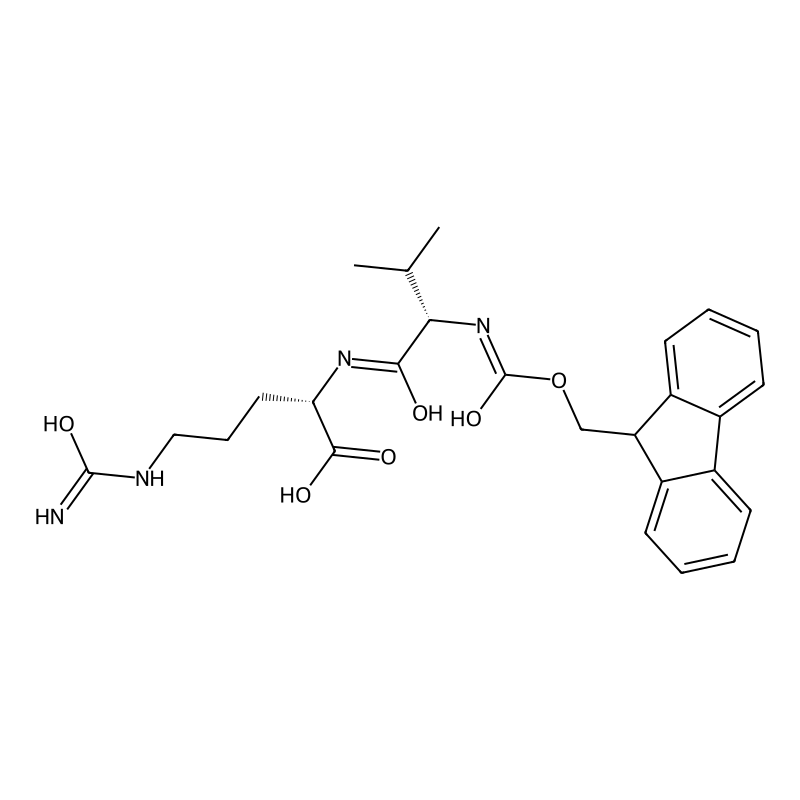(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) is a complex organic compound characterized by its unique structural features, including a fluorene moiety and various functional groups such as amides and ureas. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design due to its intricate structure that may interact favorably with biological targets.
- Wear gloves and eye protection when handling the compound.
- Work in a well-ventilated fume hood.
- Dispose of waste according to proper chemical waste disposal procedures.
The chemical reactivity of this compound can be analyzed through various types of reactions, including:
- Amide Formation: The reaction between carboxylic acids and amines to form amides is a crucial step in the synthesis of this compound. The presence of the fluorene group may influence the reaction kinetics and thermodynamics.
- Urea Formation: The urea linkage in the compound can participate in hydrolysis reactions under acidic or basic conditions, leading to the release of ammonia and the corresponding carboxylic acid.
- Nucleophilic Substitution: The methoxycarbonyl group can undergo nucleophilic attack, which may alter the compound's biological activity.
These reactions are mediated by specific enzymes in biological systems, highlighting the importance of the compound's structure in determining its reactivity and stability
The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) typically involves several steps:
- Protection of Amino Groups: Initial protection of amino groups is crucial to prevent unwanted reactions during subsequent steps.
- Formation of Urea Linkage: Reacting an appropriate amine with a carbonyl compound to form the urea linkage.
- Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between amino acids or derivatives.
- Deprotection Steps: Finally, removing protective groups to yield the final product.
Each step requires careful optimization of conditions such as temperature, pH, and solvent choice to maximize yield and purity .
This compound holds potential applications in various fields:
- Medicinal Chemistry: Its unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly cancer and infectious diseases.
- Biotechnology: Could be utilized in designing enzyme inhibitors or as a scaffold for drug discovery.
- Material Science: The fluorene moiety might provide interesting properties for materials used in organic electronics or photonics .
Interaction studies involving (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Techniques such as:
- Surface Plasmon Resonance (SPR): To assess binding kinetics and affinity.
- Nuclear Magnetic Resonance (NMR): To study conformational changes upon binding.
- Molecular Docking Studies: To predict interaction sites and affinities with target proteins.
These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .
Several compounds share structural similarities with (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid). Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1. N-(fluorenyl)methoxycarbonyl-L-alanine | Fluorene moiety, methoxycarbonyl group | Used in peptide synthesis |
| 2. 5-(fluorenyl)uracil | Fluorene ring, uracil base | Antiviral activity |
| 3. Fluorenylmethanol | Simple alcohol derivative | Solvent properties in organic synthesis |
The uniqueness of (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid lies in its combination of multiple functional groups that may enhance its biological activity compared to these simpler analogs .








